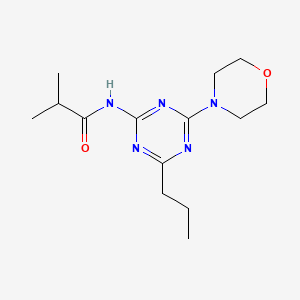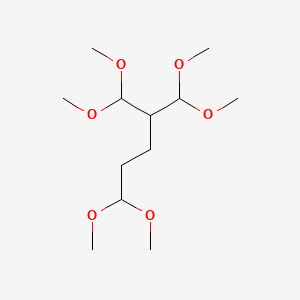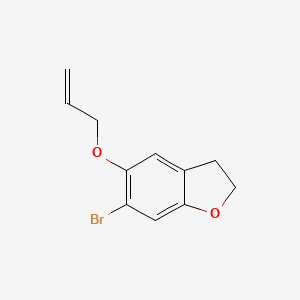
Benzofuran, 6-bromo-2,3-dihydro-5-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran, 6-bromo-2,3-dihydro-5-(2-propenyloxy)- is a derivative of benzofuran, a heterocyclic organic compound. Benzofuran and its derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, agrochemicals, and material sciences . The unique structural features of benzofuran derivatives, including the presence of a bromine atom and a propenyloxy group, contribute to their diverse applications and potential as therapeutic agents.
Méthodes De Préparation
The synthesis of Benzofuran, 6-bromo-2,3-dihydro-5-(2-propenyloxy)- typically involves several steps, including the formation of the benzofuran ring and subsequent functionalization. One common method for synthesizing benzofuran derivatives is through the cyclization of substituted phenols via O-arylation reactions . Industrial production methods may involve the use of substituted biphenyls or other precursors, followed by cyclization and functionalization steps to introduce the bromine and propenyloxy groups .
Analyse Des Réactions Chimiques
Benzofuran, 6-bromo-2,3-dihydro-5-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzofuran, 6-bromo-2,3-dihydro-5-(2-propenyloxy)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Benzofuran, 6-bromo-2,3-dihydro-5-(2-propenyloxy)- involves its interaction with molecular targets and pathways in biological systems. The compound may act by modulating the activity of enzymes, receptors, or other proteins involved in cellular processes . For example, benzofuran derivatives have been shown to inhibit certain enzymes or interfere with signal transduction pathways, leading to their therapeutic effects .
Comparaison Avec Des Composés Similaires
Benzofuran, 6-bromo-2,3-dihydro-5-(2-propenyloxy)- can be compared with other similar compounds, such as:
5-Bromo-2,3-dihydrobenzofuran: Lacks the propenyloxy group, which may affect its biological activity and chemical reactivity.
6-(2-Aminopropyl)benzofuran: Contains an amino group instead of a propenyloxy group, leading to different pharmacological properties.
2,3-Dihydrobenzofuran: The parent compound without any substituents, serving as a basic structural unit for various derivatives
Propriétés
Numéro CAS |
184473-62-9 |
|---|---|
Formule moléculaire |
C11H11BrO2 |
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
6-bromo-5-prop-2-enoxy-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C11H11BrO2/c1-2-4-13-11-6-8-3-5-14-10(8)7-9(11)12/h2,6-7H,1,3-5H2 |
Clé InChI |
PMDIKUHEIFOOAV-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C=C2C(=C1)CCO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


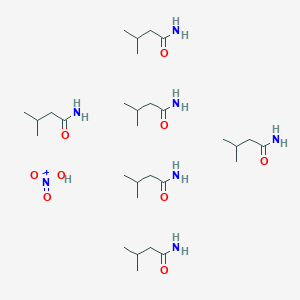
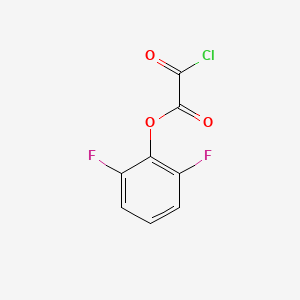
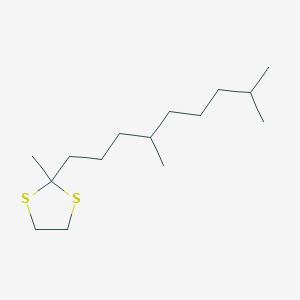
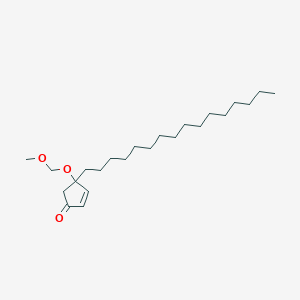
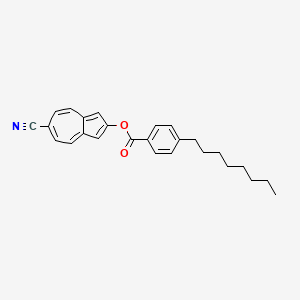
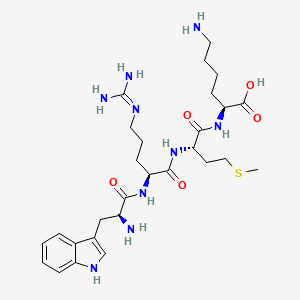
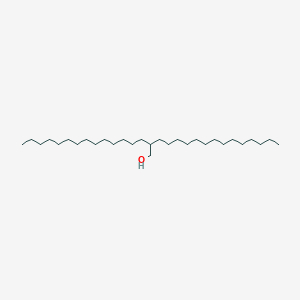
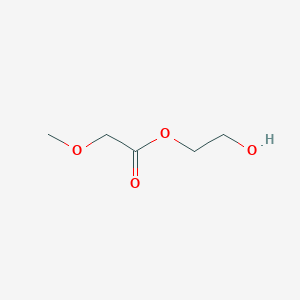
![1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-](/img/structure/B14273778.png)
![(1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid](/img/structure/B14273779.png)
![2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene](/img/structure/B14273787.png)
